![molecular formula C24H34O4 B099272 [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate CAS No. 18326-15-3](/img/structure/B99272.png)
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate, also known as cortisone acetate, is a synthetic corticosteroid that is widely used in scientific research. Corticosteroids are known for their anti-inflammatory and immunosuppressive effects, making them useful in treating a variety of medical conditions. Cortisone acetate is one of the most commonly used corticosteroids in research due to its potency and availability.
Mecanismo De Acción
Cortisone acetate exerts its effects by binding to glucocorticoid receptors, which are present in almost every cell in the body. Once bound to the receptor, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate modulates gene expression, leading to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. This results in a reduction in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Cortisone acetate has a wide range of biochemical and physiological effects. It can increase blood glucose levels by promoting gluconeogenesis and inhibiting glucose uptake in peripheral tissues. It can also increase blood pressure by promoting sodium and water retention. Cortisone acetate can also suppress the immune system by inhibiting the production of cytokines and decreasing the number of circulating lymphocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cortisone acetate is a potent and widely available corticosteroid that is useful in a variety of research applications. It is relatively inexpensive and can be easily synthesized in the laboratory. However, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate has a short half-life and must be administered frequently to maintain therapeutic levels. Additionally, [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate can have off-target effects, making it important to carefully control for these effects in experiments.
Direcciones Futuras
There are many potential future directions for research involving [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate. One area of interest is the development of more selective glucocorticoid receptor agonists that could provide the anti-inflammatory and immunosuppressive effects of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate without the off-target effects. Another area of interest is the use of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate in combination with other drugs to enhance its therapeutic effects. Finally, there is potential for the development of [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate analogs with improved pharmacokinetic properties.
Métodos De Síntesis
Cortisone acetate can be synthesized through a multistep process starting from cholesterol. The first step involves oxidation of cholesterol to yield 20α-hydroxycholesterol, which is then converted to pregnenolone. Pregnenolone is then transformed into 17α-hydroxypregnenolone, which is subsequently converted to 11-deoxycortisol. The final step involves acetylation of 11-deoxycortisol to yield [(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate acetate.
Aplicaciones Científicas De Investigación
Cortisone acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive effects. It is commonly used to study the mechanisms underlying inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Cortisone acetate is also used in cancer research to study its effects on tumor growth and metastasis.
Propiedades
Número CAS |
18326-15-3 |
|---|---|
Nombre del producto |
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate |
Fórmula molecular |
C24H34O4 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14(2)18-12-17-8-9-21-23(5,6)22(28-16(4)26)10-11-24(21,7)19(17)13-20(18)27-15(3)25/h12-14,21-22H,8-11H2,1-7H3/t21-,22-,24+/m0/s1 |
Clave InChI |
XYENZOVSZXGWNP-WPFOTENUSA-N |
SMILES isomérico |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)OC(=O)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)OC(=O)C)C)OC(=O)C |
SMILES canónico |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)OC(=O)C)C)OC(=O)C |
Sinónimos |
Abieta-8,11,13-triene-3β,12-diol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



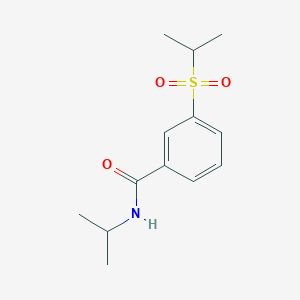


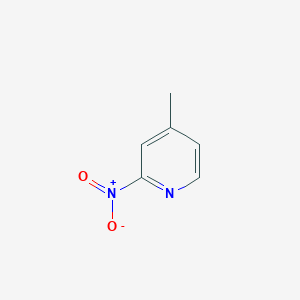

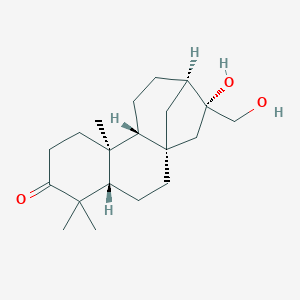
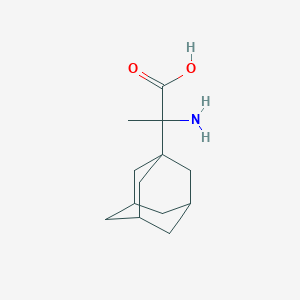

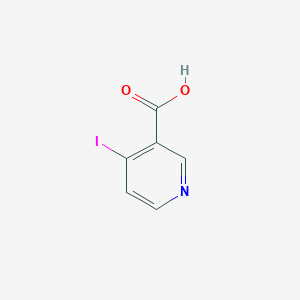

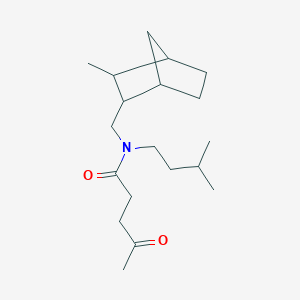
![2-Chloro-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B99210.png)

